molecular formula C7H2BrClIN B8248417 3-Bromo-2-chloro-5-iodobenzonitrile

3-Bromo-2-chloro-5-iodobenzonitrile

Cat. No.: B8248417
M. Wt: 342.36 g/mol
InChI Key: JUNZJFOGIIUTPD-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-iodobenzonitrile: is an organic compound with the molecular formula C7H2BrClIN It is a halogenated benzonitrile derivative, characterized by the presence of bromine, chlorine, and iodine atoms on the benzene ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-iodobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the halogenation of a benzonitrile precursor. The process involves:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Chlorination: Addition of a chlorine atom.

    Iodination: Incorporation of an iodine atom.

These steps are carried out under controlled conditions using specific reagents and catalysts to ensure selective substitution at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-5-iodobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, iodine) can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The nitrile group can be oxidized or reduced to form different functional groups such as amides or amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry: 3-Bromo-2-chloro-5-iodobenzonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be modified to develop new drugs with specific biological activities, such as anticancer or antimicrobial properties.

Industry: The compound is used in the development of advanced materials, including polymers and dyes. Its unique halogenation pattern makes it valuable for designing materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-iodobenzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The halogen atoms can enhance binding affinity and selectivity towards these targets, while the nitrile group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

  • 3-Bromo-5-chloro-2-iodobenzonitrile
  • 1-Bromo-5-chloro-3-fluoro-2-iodobenzene
  • 3-Bromo-5-iodobenzoic acid

Uniqueness: 3-Bromo-2-chloro-5-iodobenzonitrile is unique due to its specific halogenation pattern and the presence of a nitrile group

Properties

IUPAC Name

3-bromo-2-chloro-5-iodobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClIN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNZJFOGIIUTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Cl)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClIN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.36 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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